2-ethyl-3-methyl-4(3H)-quinazolinone

描述

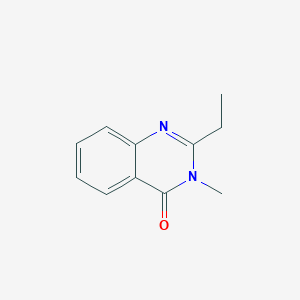

2-ethyl-3-methyl-4(3H)-quinazolinone is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O. It belongs to the quinazolinone family, which is known for its diverse biological activities and significant pharmacological properties . This compound is characterized by a quinazolinone core structure with ethyl and methyl substituents at the 2 and 3 positions, respectively.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :

Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .

化学反应分析

Types of Reactions

2-ethyl-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert quinazolinones to their corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

科学研究应用

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives, including 2-ethyl-3-methyl-4(3H)-quinazolinone, exhibit significant antibacterial properties. For instance, a study highlighted the discovery of a novel antibacterial compound with a 4(3H)-quinazolinone core that showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure–activity relationship (SAR) analysis identified several analogs with enhanced antibacterial efficacy, suggesting that modifications to the quinazolinone structure can lead to improved therapeutic agents.

Anticancer Activity

Quinazolinones are recognized for their anticancer potential. Research indicates that this compound and its derivatives can inhibit tumor growth across various cancer cell lines. For example, specific derivatives have been reported to exhibit cytotoxic effects against different tumor types, showcasing their ability to interfere with cancer cell proliferation .

CNS Effects

The tranquilizing effects of quinazolinone derivatives have been explored extensively. A patent describes the use of compounds like this compound as tranquilizers with potent sedative properties but minimal hypnotic effects . This dual action makes them suitable candidates for treating anxiety and related disorders without the risk of excessive sedation.

Antibacterial Efficacy Study

A comprehensive study evaluated several quinazolinones in a mouse peritonitis model infected with MRSA. The results indicated that certain derivatives exhibited synergistic effects when combined with existing antibiotics like piperacillin-tazobactam, enhancing their bactericidal activity . This finding underscores the potential of this compound as a lead compound in developing new antibacterial therapies.

Antitumor Research

In vitro studies on modified quinazolinones demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer models. The compounds were tested for cytotoxicity and showed promising results in inhibiting cell growth and inducing apoptosis .

Data Table: Overview of Biological Activities

| Activity Type | Compound Derivative | Efficacy/Notes |

|---|---|---|

| Antibacterial | This compound | Effective against MRSA; synergy with antibiotics |

| Anticancer | Various derivatives | Cytotoxic effects on multiple cancer cell lines |

| CNS Tranquilizing | Quinazolinone derivatives | Potent sedative with minimal hypnotic effects |

作用机制

The mechanism of action of 2-ethyl-3-methyl-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and poly(ADP-ribose) polymerase (PARP), leading to the modulation of cell signaling pathways and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

相似化合物的比较

Similar Compounds

Quinazolin-4-one: A parent compound with similar biological activities.

2-Methylquinazolin-4-one: A derivative with a methyl group at the 2 position.

3-Methylquinazolin-4-one: A derivative with a methyl group at the 3 position.

Uniqueness

2-ethyl-3-methyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of both ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in drug discovery and development .

属性

CAS 编号 |

58718-53-9 |

|---|---|

分子式 |

C11H12N2O |

分子量 |

188.23 g/mol |

IUPAC 名称 |

2-ethyl-3-methylquinazolin-4-one |

InChI |

InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |

InChI 键 |

QCKGJLGHIVZYGZ-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C |

规范 SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C |

Key on ui other cas no. |

58718-53-9 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。